Angiotensin (1-7)

Vue d'ensemble

Description

L’angiotensine 1-7 est un heptapeptide qui joue un rôle crucial dans le système rénine-angiotensine, qui régule la pression artérielle et l’équilibre hydrique dans l’organisme. Contrairement à son homologue l’angiotensine II, qui favorise la vasoconstriction et augmente la pression artérielle, l’angiotensine 1-7 possède des propriétés vasodilatatrices et anti-inflammatoires. Elle est formée à partir de l’angiotensine I ou de l’angiotensine II par l’action d’enzymes telles que la neprilysine et l’enzyme de conversion de l’angiotensine 2 .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L’angiotensine 1-7 peut être synthétisée par synthèse peptidique en phase solide, une méthode qui consiste à ajouter séquentiellement des acides aminés à une chaîne peptidique en croissance ancrée à une résine solide. Le processus utilise généralement des acides aminés protégés et des réactifs de couplage tels que la N,N’-diisopropylcarbodiimide et l’hydroxybenzotriazole pour faciliter la formation de liaisons peptidiques. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance .

Méthodes de production industrielle : La production industrielle de l’angiotensine 1-7 implique une synthèse peptidique en phase solide à grande échelle, suivie d’une purification et d’une lyophilisation. Le processus est optimisé pour garantir un rendement et une pureté élevés, avec des mesures de contrôle qualité strictes pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L’angiotensine 1-7 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu méthionine, conduisant à la formation de méthionine sulfoxyde.

Réduction : Les réactions de réduction peuvent inverser l’oxydation des résidus méthionine.

Substitution : Les résidus d’acides aminés dans l’angiotensine 1-7 peuvent être substitués par des analogues pour étudier les relations structure-activité.

Réactifs et conditions courantes :

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants dans des conditions douces.

Réduction : Agents réducteurs tels que le dithiothréitol ou la tris(2-carboxyethyl)phosphine.

Substitution : Analogues d’acides aminés et réactifs de couplage en synthèse peptidique en phase solide.

Principaux produits formés :

Oxydation : Dérivés de la méthionine sulfoxyde.

Réduction : Résidus méthionine restaurés.

Substitution : Analogues peptidiques à activité biologique modifiée.

Applications De Recherche Scientifique

Cardiovascular Applications

Mechanisms of Action:

Angiotensin (1-7) acts primarily through the Mas receptor, leading to various beneficial cardiovascular effects. These include:

- Vasodilation: Angiotensin (1-7) promotes endothelium-dependent vasodilation via pathways involving nitric oxide and prostaglandins, which help lower blood pressure in hypertensive models .

- Cardioprotection: It exhibits antifibrotic and antihypertrophic properties, protecting cardiac tissue from damage due to hypertension and ischemia. In animal studies, it has shown to reduce cardiac hypertrophy and fibrosis by modulating oxidative stress and collagen deposition .

Clinical Evidence:

Initial clinical studies indicate that elevated levels of urinary Angiotensin (1-7) correlate with better cardiovascular outcomes, while lower levels are associated with hypertension . Further research is needed to fully establish its clinical significance.

Cancer Treatment

Antiangiogenic Properties:

Angiotensin (1-7) has been identified as a first-in-class antiangiogenic agent, which can inhibit tumor growth by reducing proangiogenic factors such as placental growth factor and vascular endothelial growth factor. This has been demonstrated in various cancer models:

- Lung Cancer: In xenograft models, Angiotensin (1-7) reduced lung tumor growth and microvessel density, indicating its potential in cancer therapy .

- Prostate Cancer: Studies have shown that Angiotensin (1-7) can reduce cell proliferation in prostate cancer cell lines by modulating gene expression related to cell cycle regulation and apoptosis .

Case Studies:

Clinical trials assessing the pharmacokinetics and efficacy of Angiotensin (1-7) in cancer patients have reported reductions in circulating angiogenic markers post-treatment, suggesting its therapeutic potential .

Metabolic Disorders

Influence on Glucose and Lipid Metabolism:

Emerging evidence suggests that Angiotensin (1-7) may play a role in metabolic regulation:

- Insulin Sensitivity: Animal studies indicate that Angiotensin (1-7) enhances insulin sensitivity and glucose uptake in skeletal muscle, which could be beneficial for diabetes management .

- Lipid Metabolism: It has been linked to improved lipid profiles in various experimental models, potentially aiding in the management of dyslipidemia .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of Angiotensin (1-7):

- Cognitive Function: The peptide has been implicated in cognitive processes, with studies showing that it may protect against neurodegenerative changes associated with aging and stress .

- Inflammation Modulation: Angiotensin (1-7) has anti-inflammatory effects that may benefit conditions characterized by neuroinflammation, such as Alzheimer's disease .

Summary Table of Applications

| Application Area | Mechanism/Effect | Evidence Type |

|---|---|---|

| Cardiovascular Health | Vasodilation, cardioprotection | Animal studies, clinical trials |

| Cancer Treatment | Antiangiogenic effects | Xenograft models, clinical trials |

| Metabolic Disorders | Improved insulin sensitivity | Animal studies |

| Neuroprotection | Cognitive enhancement, anti-inflammatory effects | Experimental studies |

Mécanisme D'action

L’angiotensine 1-7 exerce ses effets principalement par l’intermédiaire du récepteur Mas, un récepteur couplé aux protéines G. Lorsqu’elle se lie au récepteur Mas, l’angiotensine 1-7 active des voies de signalisation qui conduisent à la production d’oxyde nitrique et de monophosphate de guanosine cyclique, ce qui entraîne une vasodilatation et des effets anti-inflammatoires. Elle contrecarre également les actions de l’angiotensine II en inhibant le stress oxydatif, la fibrose et la prolifération cellulaire .

Composés similaires :

Angiotensine II : Un puissant vasoconstricteur qui augmente la pression artérielle et favorise l’inflammation.

Angiotensine 1-9 : Un autre peptide du système rénine-angiotensine dont les fonctions biologiques sont moins bien définies.

Unicité de l’angiotensine 1-7 : L’angiotensine 1-7 est unique en raison de ses propriétés vasodilatatrices et anti-inflammatoires, qui sont contraires aux effets de l’angiotensine II. Sa capacité à activer le récepteur Mas et à contrecarrer les effets nocifs de l’angiotensine II en fait un agent thérapeutique prometteur pour les maladies cardiovasculaires et autres affections inflammatoires .

Comparaison Avec Des Composés Similaires

Angiotensin II: A potent vasoconstrictor that increases blood pressure and promotes inflammation.

Angiotensin 1-9: Another peptide in the renin-angiotensin system with less well-defined biological functions.

Alamandine: A peptide similar to angiotensin 1-7, also acting through the Mas receptor but with distinct biological effects.

Uniqueness of Angiotensin 1-7: Angiotensin 1-7 is unique due to its vasodilatory and anti-inflammatory properties, which are opposite to the effects of angiotensin II. Its ability to activate the Mas receptor and counteract the harmful effects of angiotensin II makes it a promising therapeutic agent for cardiovascular diseases and other inflammatory conditions .

Activité Biologique

Angiotensin (1-7), a biologically active peptide of the renin-angiotensin system (RAS), has garnered significant attention for its diverse physiological roles, particularly in cardiovascular health, metabolic regulation, and potential therapeutic applications in various diseases. This article delves into the biological activity of Angiotensin (1-7), summarizing key research findings, mechanisms of action, and clinical implications.

Overview of Angiotensin (1-7)

Angiotensin (1-7) is produced from angiotensin II (Ang II) through the action of angiotensin-converting enzyme 2 (ACE2) and neprilysin. Unlike Ang II, which is primarily associated with vasoconstriction and pro-inflammatory effects, Ang (1-7) exhibits vasodilatory, anti-inflammatory, and antiproliferative properties. It acts primarily through the Mas receptor (MasR), leading to various beneficial cardiovascular effects.

Angiotensin (1-7) mediates its effects through several pathways:

- Vasodilation : Ang (1-7) promotes endothelium-dependent vasodilation by enhancing nitric oxide (NO) production and inhibiting oxidative stress. This is achieved through the phosphoinositide 3-kinase-Akt-endothelial NO synthase pathway .

- Antifibrotic Effects : It reduces cardiac fibrosis and hypertrophy by downregulating profibrotic cytokines and promoting atrial natriuretic peptide secretion .

- Anti-inflammatory Actions : Ang (1-7) decreases levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various models of heart failure and other inflammatory conditions .

Cardiovascular Benefits

- Heart Failure : In a study using a mouse model of chronic heart failure, treatment with Ang (1-7) significantly improved cardiac function and reduced levels of inflammatory markers compared to untreated controls .

- Hypertension : Ang (1-7) has been shown to lower blood pressure in hypertensive models by promoting vasodilation in mesenteric, coronary, and pulmonary arteries .

Cancer Research

Ang (1-7) has demonstrated potential as an anti-cancer agent:

- In clinical trials involving patients with various cancers, administration of Ang (1-7) resulted in a reduction in plasma placental growth factor levels, which correlated with clinical benefits such as tumor stabilization .

- Preclinical studies indicated that Ang (1-7) inhibited the proliferation of lung cancer cells and reduced tumor growth in xenograft models by decreasing microvessel density associated with angiogenesis .

Data Tables

Case Study 1: Heart Failure

A study involving a 5/6 nephrectomy model demonstrated that Ang (1-7) treatment significantly reduced systolic blood pressure and improved cardiac function while lowering inflammatory cytokine levels compared to untreated controls .

Case Study 2: Cancer Treatment

In a Phase I clinical trial with cancer patients, those treated with Ang (1-7) showed a notable decrease in plasma biomarkers associated with angiogenesis, suggesting its role in inhibiting tumor progression .

Propriétés

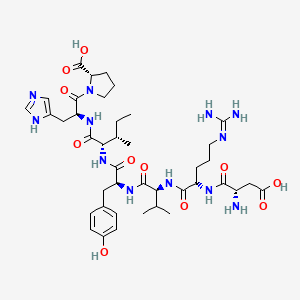

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHLMTREZMEJCG-GDTLVBQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62N12O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39386-80-6, 51833-78-4 | |

| Record name | Angiotensin II, des-phe(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I (1-7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin 1-7 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.